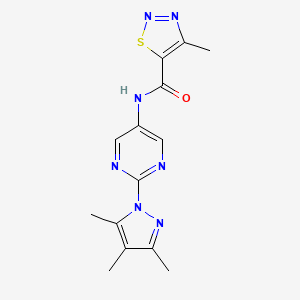

4-methyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H15N7OS and its molecular weight is 329.38. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-methyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N6O with a molecular weight of approximately 284.32 g/mol. Its structure features a thiadiazole ring fused with a pyrimidine and a pyrazole moiety, which are known for their pharmacological potential.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. The compound has been evaluated against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, showing promising activity with MIC values ranging from 16 to 32 μg/mL. This indicates that the compound can effectively inhibit the growth of these pathogens .

Antiviral Activity

Research indicates that thiadiazole derivatives may also exhibit antiviral properties. The compound has been tested for its ability to inhibit viral replication in vitro. Notably:

- Studies have shown that derivatives containing the thiadiazole ring can inhibit the activity of viral enzymes like NS5B RNA polymerase by over 90% at specific concentrations . The exact IC50 values for this compound need further exploration but suggest potential as an antiviral agent.

Anticancer Activity

The anticancer potential of thiadiazole derivatives is another area of interest. Some studies have reported that compounds similar to our target exhibit cytotoxic effects against various cancer cell lines:

- Cytotoxicity assays demonstrated that certain thiadiazole derivatives have IC50 values in the low micromolar range against cancer cells, indicating significant potential for development as anticancer agents .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated several thiadiazole derivatives, including our compound, against multiple strains of bacteria and fungi. The findings revealed that modifications on the thiadiazole core significantly influenced antimicrobial activity .

- Antiviral Screening : In another research effort, derivatives were screened for antiviral activity against Hepatitis C virus (HCV). Compounds with similar structures showed substantial inhibition of viral replication, suggesting that our compound may share this property .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling pyrazole and pyrimidine precursors. For example, nucleophilic substitution reactions using K₂CO₃ in DMF (as described in ) are common for introducing thiadiazole moieties . Reaction conditions (temperature, solvent choice, and stoichiometry) are optimized via iterative testing. For instance, highlights the use of TLC to monitor intermediates and adjust reaction times for purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : Identifies functional groups (e.g., methyl groups on pyrazole, thiadiazole protons) .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

- IR spectroscopy : Detects carbonyl stretching (~1650–1700 cm⁻¹) in the carboxamide group .

- X-ray crystallography (if feasible): Provides definitive conformation of the heterocyclic core .

Q. What biological activities are associated with structural analogs of this compound?

- Methodological Answer : Analogous compounds (e.g., thiadiazole-pyrazole hybrids in and ) exhibit antimicrobial and anticancer activities. For example:

- Thiadiazole derivatives inhibit kinases (e.g., EGFR) via competitive binding .

- Pyrazole-tethered analogs disrupt bacterial cell membranes () .

Bioactivity screening should follow OECD guidelines, using assays like MIC (Minimum Inhibitory Concentration) for antimicrobial studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) during structural elucidation?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

- 2D NMR (HSQC, HMBC) : Validates proton-carbon correlations () .

- Computational chemistry : Density Functional Theory (DFT) predicts chemical shifts for comparison .

- Synthesis of analogs : Testing derivatives with modified substituents isolates confounding factors () .

Q. What strategies improve yield in multi-step synthesis, particularly when scaling reactions?

- Methodological Answer :

- Continuous flow reactors : Enhance efficiency and scalability () .

- Statistical optimization : Design of Experiments (DoE) identifies critical parameters (e.g., molar ratios, temperature) .

- Intermediate purification : Column chromatography or recrystallization removes byproducts early in the synthesis () .

Q. How can molecular docking elucidate this compound’s mechanism against specific biological targets?

- Methodological Answer :

- Target selection : Prioritize proteins with structural homology to known thiadiazole/pyrazole targets (e.g., kinases from PDB) .

- Docking workflow : Use AutoDock Vina to generate ligand poses, followed by Molecular Dynamics (MD) simulations to assess binding stability .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays () .

Q. What experimental approaches address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized assays : Replicate studies under identical conditions (e.g., cell line, incubation time) .

- Metabolic stability testing : Evaluate compound degradation in vitro (e.g., liver microsomes) to rule out pharmacokinetic variability .

- Structure-Activity Relationship (SAR) : Synthesize analogs to isolate functional group contributions () .

Propiedades

IUPAC Name |

4-methyl-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7OS/c1-7-8(2)19-21(10(7)4)14-15-5-11(6-16-14)17-13(22)12-9(3)18-20-23-12/h5-6H,1-4H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYCXGAFYKARRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=C(N=NS3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.